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Introduction

The homologous proteins p300 (also known as EP300 or E1A binding protein p300) and
CREB-binding protein (CBP) are crucial transcriptional co-activators that play a central role in
regulating gene expression.[1][2][3] Functioning as histone acetyltransferases (HATS), they
catalyze the acetylation of histone tails, notably at lysine 18 and 27 of histone H3 (H3K18ac
and H3K27ac), which are marks associated with active enhancers and promoters.[3][4] By
modulating chromatin structure, p300/CBP influence a wide array of cellular processes,
including cell growth, differentiation, and DNA repair. Their dysregulation is implicated in the
pathology of numerous diseases, including cancer.

iP300w is a potent and selective small molecule inhibitor of the catalytic HAT activity of p300
and CBP. It serves as a valuable chemical probe for dissecting the specific functions of these
master coactivators in both normal physiology and disease states.

Mechanism of Action

iP300w is a spirocyclic compound that selectively inhibits the histone acetyltransferase (HAT)
domain of p300/CBP. This inhibition prevents the transfer of acetyl groups to histone
substrates, leading to a global reduction in histone H3 acetylation, particularly at H3K18 and
H3K27. Consequently, the expression of genes regulated by p300/CBP-dependent enhancers
and promoters is suppressed.
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Applications in Research and Drug Development

iP300w is a versatile tool for investigating the biological roles of p300/CBP. Key applications
include:

o Elucidating p300/CBP-Dependent Gene Regulation: By acutely inhibiting their HAT activity,
researchers can identify genes and pathways directly regulated by p300/CBP using
transcriptomic approaches like RNA sequencing.

o Studying Disease Mechanisms: iP300w has been instrumental in studying diseases driven
by aberrant p300/CBP activity.

o Facioscapulohumeral Muscular Dystrophy (FSHD): iP300w reverses the global histone H3
hyperacetylation and overexpression of target genes mediated by the DUX4 transcription
factor, and inhibits DUX4-mediated cytotoxicity.

o CIC-DUX4 Sarcoma (CDS): This aggressive sarcoma is dependent on p300/CBP for
oncogenesis. iP300w effectively suppresses CIC-DUX4 transcriptional activity, reverses
induced acetylation, and prevents the growth of established xenograft tumors in vivo.

o Ewing Sarcoma: Pharmacological inhibition of p300/CBP with iP300w induces
senescence and triggers cell cycle arrest in Ewing sarcoma cells.

« In Vivo Studies: The efficacy of iP300w has been demonstrated in mouse models of FSHD
and CDS, highlighting its potential for preclinical studies. For instance, in an FSHD mouse
model, iP300w inhibited DUX4 target gene expression at a dose of 0.3 mg/kg per day. In a
mouse CDS xenograft model, iP300w suppressed tumor growth.

Quantitative Data for iP300w
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Parameter Value Assay/Context Reference
p300 IC50 19 nM Biochemical Assay
p300-mediated H3K9
) 33 nM HTRF Assay
acetylation IC50
H3K27Ac EC50 5nM Cellular Assay

DUX4-induced

Effective o
) ) cytotoxicity, CIC-
Concentration (in 0.1puM-1puM
] DUX4 sarcoma cell
vitro) o
viability
Effective Dose (in FSHD mouse model
) 0.3 mg/kg/day )
Vivo) (iDUX4pA)
Effective Dose (in ) ) CIC-DUX4 sarcoma
] 1.4 mg/kg (twice daily)
Vivo) xenograft model

Experimental Protocols
Cell Viability Assay (ATP-Based)

This protocol is used to determine the effect of iP300w on cell viability and to calculate the
dose-response curve.

Materials:

o Cells of interest (e.g., LHCN-iDUX4, NCC-CDS-X1)
o Complete cell culture medium

e iP300w (stock solution in DMSO)

o 96-well white, clear-bottom plates

o ATP-based cell viability reagent (e.g., CellTiter-Glo®)

» Plate-reading luminometer
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Procedure:

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere
overnight.

Prepare serial dilutions of iP300w in complete culture medium from the DMSO stock. Ensure
the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

Remove the old medium from the cells and add 100 pL of the medium containing the
different concentrations of iP300w or vehicle control (DMSO).

Incubate the plate for the desired time period (e.g., 48 hours).

Equilibrate the plate and the ATP-based reagent to room temperature for 30 minutes.
Add the ATP-based reagent to each well according to the manufacturer's instructions.
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
Measure the luminescence using a plate-reading luminometer.

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blotting for Histone Acetylation

This protocol allows for the detection of changes in global histone acetylation levels upon

iP300w treatment.

Materials:

Cells treated with iP300w or vehicle control
Ice-cold PBS
RIPA lysis buffer supplemented with protease and phosphatase inhibitors

BCA protein assay kit
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e Laemmli sample buffer

o SDS-PAGE gels

 PVDF membrane

» Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

e Primary antibodies (anti-H3K27ac, anti-H3K18ac, anti-total Histone H3)
o HRP-conjugated secondary antibody

e Enhanced chemiluminescence (ECL) substrate

Procedure:

o Treat cells with the desired concentration of iP300w for the appropriate time (e.g., 4, 12
hours).

e Harvest cells, wash with ice-cold PBS, and lyse with RIPA buffer.
o Determine protein concentration using a BCA assay.

» Normalize protein concentrations for all samples and prepare lysates by adding Laemmli
sample buffer and boiling for 5-10 minutes.

e Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
o Transfer the separated proteins to a PVDF membrane.
» Block the membrane with blocking buffer for 1 hour at room temperature.

e Incubate the membrane with primary antibodies against H3K27ac, H3K18ac, and total H3
(as a loading control) overnight at 4°C.

e \Wash the membrane three times with TBST.

 Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room
temperature.
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Wash the membrane again three times with TBST.

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging
system.

Quantify band intensities and normalize the acetyl-histone signal to the total histone H3
signal.

RNA Sequencing (RNA-seq) Protocol Outline

This protocol provides a general workflow to analyze genome-wide transcriptional changes
following p300/CBP inhibition with iP300w.

Materials:

Cells treated with iP300w or vehicle control for a short duration (e.g., 2-6 hours to capture
primary effects).

RNA extraction kit (e.g., RNeasy Kit, Zymo)

DNase |

RNA gquality assessment tool (e.g., Bioanalyzer)

cDNA synthesis kit (e.g., Verso cDNA Synthesis Kit)

NGS library preparation kit (e.g., TruSeq RNA Library Prep Kit)
Next-generation sequencer (e.g., lllumina NovaSeq)
Procedure:

o Cell Treatment and RNA Isolation: Treat cells with iP300w or vehicle. Harvest the cells and
extract total RNA using a commercial kit, including an on-column DNase | digestion step to
remove genomic DNA.

o RNA Quality Control: Assess the quantity and quality of the extracted RNA. A high RNA
Integrity Number (RIN) is crucial for reliable results.
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e Library Preparation:
o Enrich for mRNA using oligo(dT)-magnetic beads.

o Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and
random primers.

o Synthesize the second cDNA strand.
o Perform end-repair, A-tailing, and ligate sequencing adapters.
o Amplify the library via PCR to add indexes and generate sufficient material for sequencing.

e Library Quantification and Sequencing: Quantify the final libraries and pool them for
sequencing on a high-throughput platform.

e Data Analysis:
o Perform quality control on the raw sequencing reads.
o Align the reads to a reference genome.
o Quantify gene expression levels.

o Perform differential gene expression analysis to identify genes up- or down-regulated by
iP300w treatment.

o Conduct pathway and gene ontology analysis to understand the biological implications of
the observed transcriptional changes.

Chromatin Immunoprecipitation (ChiP-seq) Protocol
Outline

This protocol is for mapping genome-wide changes in histone acetylation marks (e.qg.,
H3K27ac) after iP300w treatment.

Materials:
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» Cells treated with iP300w or vehicle control

o Formaldehyde (for cross-linking)

e Glycine

e Lysis buffers

» Sonicator or Micrococcal Nuclease (MNase) for chromatin shearing
e ChlP-validated antibody (e.g., anti-H3K27ac)
o Protein A/G magnetic beads

o Wash buffers (low salt, high salt, LiCl)
 Elution buffer

» Proteinase K and RNase A

o DNA purification kit

e NGS library preparation kit

Procedure:

e Cell Treatment and Cross-linking: Treat cells with iP300w. Cross-link proteins to DNA by
adding formaldehyde directly to the culture medium and incubating. Quench the reaction with
glycine.

o Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate nuclei. Resuspend
the nuclei and shear the chromatin into fragments of 200-600 bp using sonication.

e Immunoprecipitation (IP):
o Pre-clear the chromatin lysate with protein A/G beads to reduce non-specific binding.

o Save a small aliquot as the "input" control.
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o Incubate the remaining chromatin overnight with the anti-H3K27ac antibody.

o Capture the antibody-chromatin complexes using protein A/G beads.

» Washes and Elution: Wash the beads sequentially with a series of buffers (low salt, high salt,
LiCl) to remove non-specifically bound chromatin. Elute the immunoprecipitated chromatin
from the beads.

» Reverse Cross-linking and DNA Purification: Reverse the protein-DNA cross-links by heating
in the presence of NaCl. Treat with RNase A and Proteinase K to remove RNA and protein.
Purify the DNA using a DNA purification Kit.

» Library Preparation and Sequencing: Prepare sequencing libraries from the ChIP and input
DNA samples. Perform high-throughput sequencing.

o Data Analysis:

[e]

Align sequenced reads to the reference genome.

[e]

Perform peak calling to identify regions of H3K27ac enrichment.

o

Compare the enrichment profiles between iP300w-treated and control samples to identify
differential regions.

o

Annotate peaks to nearby genes and perform functional analysis.

Cellular Thermal Shift Assay (CETSA) Protocol Outline

CETSA is used to verify the direct binding of iP300w to its target proteins (p300/CBP) inside
intact cells by measuring changes in their thermal stability.

Materials:
e Intact cells
e iP300w and vehicle control (DMSO)

e PBS
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e Thermal cycler or heating blocks

e Lysis buffer with protease inhibitors

o Equipment for protein detection (e.g., Western blot setup)
Procedure:

e Compound Treatment: Treat cells with iP300w or vehicle control for a sufficient time to allow
for cell penetration and target binding.

e Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell
suspension into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40-
70°C) for 3 minutes, then cool to room temperature.

o Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

o Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to
pellet the heat-denatured, aggregated proteins.

» Analysis: Carefully collect the supernatant containing the soluble protein fraction. Analyze
the amount of soluble p300 or CBP remaining at each temperature using Western blotting or
another sensitive protein detection method.

o Data Interpretation: A ligand-bound protein is typically more stable and will remain in the
soluble fraction at higher temperatures compared to the unbound protein. Plotting the
amount of soluble protein against temperature will generate a "melting curve." A shift in this
curve to higher temperatures in the iP300w-treated samples indicates direct target
engagement.

Visualizations
p300/CBP Signaling Pathway

© 2025 BenchChem. All rights reserved. 10/13 Tech Support


https://www.benchchem.com/product/b3028336?utm_src=pdf-body
https://www.benchchem.com/product/b3028336?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3028336?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

recruits

Signaling Input activates Transcription Factor
(e.g., Wnt, GPCR) (e.g., B-catenin, CREB)

p300/ CBP

inhibits

Histones

Acetylation
)

stu(::é ey Gene Transcription

Click to download full resolution via product page

Caption: Simplified pathway of p300/CBP-mediated transcriptional activation and its inhibition
by iP300w.

Experimental Workflow for iP300w Probe Analysis
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Caption: A typical experimental workflow to characterize the effects of the chemical probe
iP300w.
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Caption: Logical flow diagram illustrating the mechanism of action for the chemical probe
iP300w.
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p300/CBP Function]. BenchChem, [2025]. [Online PDF]. Available at:
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function]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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